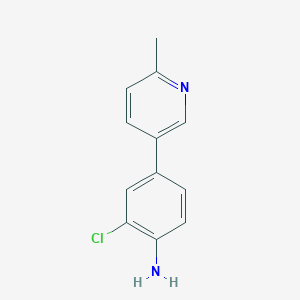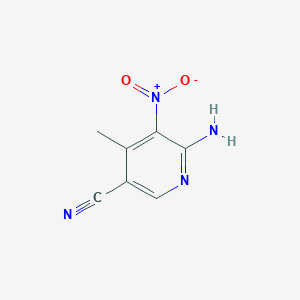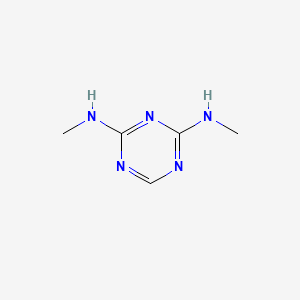
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine is an organic compound with the molecular formula C5H9N5. It is a derivative of triazine, a class of nitrogen-rich heterocyclic compounds. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine can be achieved through several methods. One common synthetic route involves the reaction of dimethylamine with cyanuric chloride under controlled conditions. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Applications De Recherche Scientifique
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings
Mécanisme D'action
The mechanism of action of 2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-dimethylamino-s-triazine
- 2-Dimethylamino-4-amino-s-triazine
- 6-Methyl-1,3,5-triazine-2,4-diamine
Uniqueness
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C5H9N5 |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H9N5/c1-6-4-8-3-9-5(7-2)10-4/h3H,1-2H3,(H2,6,7,8,9,10) |
Clé InChI |
XGESZDIYTMNBCS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC=N1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)

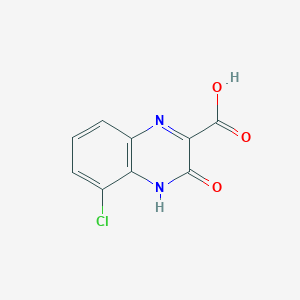
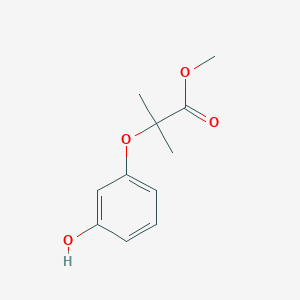
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)


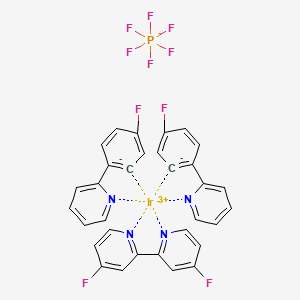
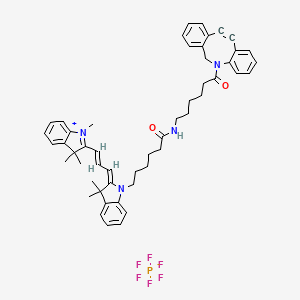
![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
